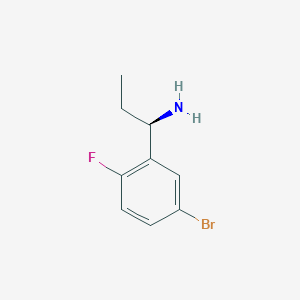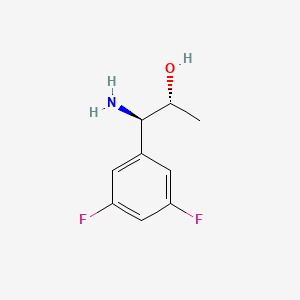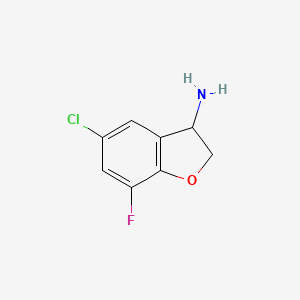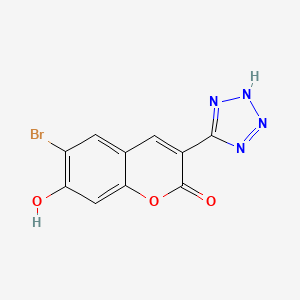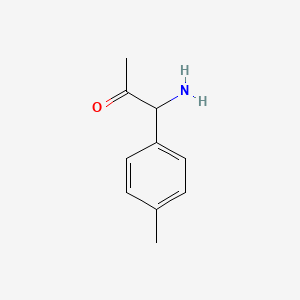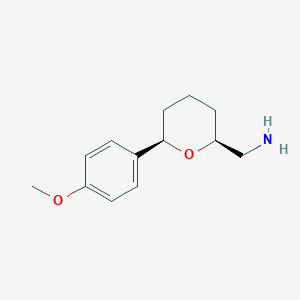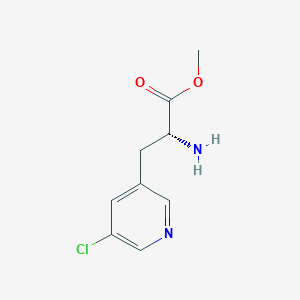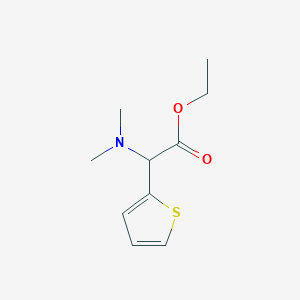
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate is an organic compound that features a thiophene ring, a dimethylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid, which is readily available.
Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl thiophene-2-carboxylate.
Formation of the Amino Group: The ester is then subjected to a nucleophilic substitution reaction with dimethylamine. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the dimethylamine, enhancing its nucleophilicity.
Final Product: The resulting product is ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate, which can be purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. High-pressure reactors and automated systems could be employed to maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(hydroxy)-2-(thiophen-2-yl)acetate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of thiophene derivatives in biological environments.
Medicine
The compound’s structural features make it a potential candidate for drug development. Researchers may explore its pharmacological properties, such as its ability to interact with specific enzymes or receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and electronic materials.
Mechanism of Action
The mechanism by which ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring can engage in π-π stacking interactions, while the dimethylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(methylamino)-2-(thiophen-2-yl)acetate: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl rings. The combination of the dimethylamino group and the thiophene ring enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3 |
InChI Key |
MMNVRCMLUSWHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


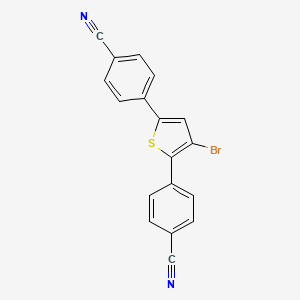


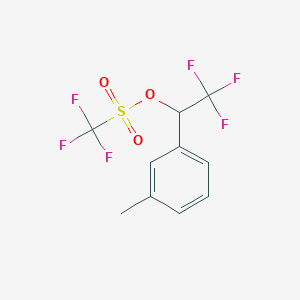
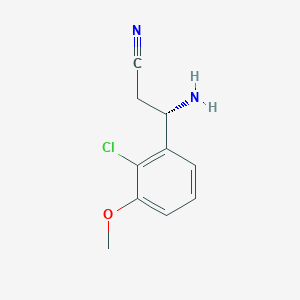
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
